molecular formula C15H20N2O B13313584 N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide

N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide

Cat. No.: B13313584
M. Wt: 244.33 g/mol
InChI Key: WDRRLINXLDSPDU-UHFFFAOYSA-N
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Description

N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide ( 1308624-92-1) is a chemical compound with the molecular formula C15H20N2O and a molecular weight of 244.33 g/mol . It features an 8-azabicyclo[3.2.1]octane scaffold, a tropane-like structure that is of significant interest in medicinal chemistry, particularly in the development of central nervous system (CNS) targeted molecules. Compounds based on this core structure have been investigated as potent and selective agonists for the delta opioid receptor (DOP), showing potential for antinociceptive activity in scientific research . The exploration of such scaffolds is crucial for understanding biased signaling and functional selectivity at G protein-coupled receptors (GPCRs), including the opioid receptor family . This reagent serves as a valuable building block for researchers in drug discovery, enabling the synthesis and study of novel compounds for pharmacological applications. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylbenzamide

InChI

InChI=1S/C15H20N2O/c1-17(15(18)11-5-3-2-4-6-11)14-9-12-7-8-13(10-14)16-12/h2-6,12-14,16H,7-10H2,1H3

InChI Key

WDRRLINXLDSPDU-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC2CCC(C1)N2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide typically involves two key steps:

  • Preparation or procurement of the bicyclic amine intermediate, 8-azabicyclo[3.2.1]octan-3-amine or its derivatives.
  • Formation of the amide bond by coupling the bicyclic amine with a benzoyl derivative, often benzoyl chloride or benzoic acid derivatives activated for amide bond formation.

Preparation of the Bicyclic Amine Intermediate

The bicyclic amine 8-azabicyclo[3.2.1]octan-3-ol or its amine analogs are prepared from protected bicyclic precursors. One documented method involves:

  • Starting from tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate.
  • Treating this compound with hydrogen chloride in 1,4-dioxane and water at room temperature (25 °C) for 12 hours to remove protecting groups and yield 8-azabicyclo[3.2.1]octan-3-ol in quantitative yield.

This intermediate can then be converted into the corresponding amine via standard transformations (e.g., reduction or substitution reactions).

Amide Bond Formation

The critical step in preparing this compound is the formation of the amide bond between the bicyclic amine and a benzoyl component. Common methods include:

  • Use of Coupling Reagents:
    Employing peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or DCC (Dicyclohexylcarbodiimide) in the presence of bases like DIPEA (N,N-Diisopropylethylamine) or DIEA (Diisopropylethylamine) to activate the carboxylic acid group of benzoic acid derivatives for nucleophilic attack by the bicyclic amine.

  • Reaction Conditions:
    Typical reactions are conducted in polar aprotic solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) at room temperature or slightly elevated temperatures (20–80 °C), often under inert atmosphere (nitrogen or argon) to prevent side reactions.

  • Example Procedure:
    A mixture of the bicyclic amine and benzoic acid derivative is stirred with HATU and DIPEA in DMF at 25 °C for several hours (typically overnight). The reaction progress is monitored by TLC or LCMS. After completion, the mixture is diluted with ethyl acetate, washed with aqueous solutions, dried, and concentrated. Purification is achieved by silica gel chromatography or preparative HPLC, yielding the target amide.

Alternative Synthetic Routes

  • Some patents describe the synthesis of related aryl-8-azabicyclo[3.2.1]octane compounds via nucleophilic substitution reactions where bicyclic amines react with aryl halides or activated aryl intermediates in the presence of bases like sodium hydride (NaH) in solvents such as DMF or DMSO at elevated temperatures (around 80 °C).

  • Conversion of hydroxyl intermediates to amines or amides may involve intermediate steps such as mesylation (using methanesulfonyl chloride) followed by nucleophilic substitution.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1. Deprotection to 8-azabicyclo[3.2.1]octan-3-ol tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate + HCl (4 M in dioxane) 1,4-Dioxane/Water 25 °C 12 h ~100% Quantitative yield, white solid product
2. Amide coupling Bicyclic amine + benzoic acid derivative + HATU + DIPEA DMF 25 °C 16 h 50–70% Purification by chromatography; inert atmosphere recommended
3. Alternative nucleophilic substitution Bicyclic amine + aryl halide + NaH DMF or DMSO 80 °C Several hours Variable Used in related compound synthesis; may require further functional group transformations

Chemical Reactions Analysis

Types of Reactions

N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Variations on the Tropane Nitrogen

Modifications at the nitrogen atom of the tropane ring significantly influence physicochemical properties and bioactivity:

Compound Name Substituent on N8 Molecular Formula Molecular Weight Key Properties
N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide Methyl C₁₆H₂₀N₂O 256.35 Base structure; moderate lipophilicity due to benzamide
N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride Benzyl C₂₇H₃₃N₃O₄·HCl 500.03 Increased steric bulk; hydrochloride salt enhances solubility
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride Methyl C₈H₁₈Cl₂N₂ 219.15 Amine derivative; high solubility (dihydrochloride salt)
N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide Methylsulfonyl C₂₀H₂₃N₃O₄S 401.50 Electron-withdrawing sulfonyl group may enhance metabolic stability

Key Observations :

  • Methylsulfonyl groups (e.g., ) increase polarity and may reduce membrane permeability.
  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability.

Variations in the Benzamide Moiety

The benzamide group’s substituents impact electronic and steric properties:

Compound Name Benzamide Substituents Molecular Formula Molecular Weight Key Features
This compound Unsubstituted phenyl C₁₆H₂₀N₂O 256.35 Baseline electronic profile
3-Cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide 3-Cyano C₁₆H₁₉N₃O₃S 333.40 Electron-withdrawing cyano group may enhance binding affinity
N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride 2,3,4-Trimethoxy C₂₇H₃₃N₃O₄·HCl 500.03 Methoxy groups increase lipophilicity and hydrogen-bonding potential
N-(3-azabicyclo[3.2.1]octan-8-ylmethyl)-2-phenoxybenzamide 2-Phenoxy C₂₁H₂₄N₂O₂ 336.43 Phenoxy group introduces π-π stacking potential

Key Observations :

  • Trimethoxy substituents (e.g., ) increase steric bulk and may improve metabolic stability.

Positional Isomerism and Stereochemistry

The endo/exo configuration and substitution position critically affect activity:

Compound Name Substitution Position Stereochemistry Molecular Formula Impact
This compound 3-position (exo) Not specified C₁₆H₂₀N₂O Standard configuration
endo-N-Benzyl-8-azabicyclo[3.2.1]octan-3-amine 3-position (endo) endo C₁₅H₂₂N₂ Stereochemical inversion alters receptor binding
N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine 3-position (exo) Not specified C₁₄H₂₆N₂ Cyclohexyl group enhances lipophilicity (logP ~4.36)

Key Observations :

  • Endo vs. exo configurations (e.g., ) influence spatial orientation, affecting interactions with biological targets.
  • Bulky substituents (e.g., cyclohexyl in ) may improve blood-brain barrier penetration.

Biological Activity

N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide is a bicyclic compound that has garnered attention for its potential therapeutic applications, particularly in the realm of pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, receptor interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{21}N_{2}O, with a molecular weight of approximately 244.33 g/mol. The compound features a unique bicyclic structure that enhances its biological activity by potentially increasing binding affinity to various receptors.

Research indicates that this compound interacts with several key receptors in the nervous system:

  • Kappa Opioid Receptor : It has been identified as a selective antagonist with an IC(50) value of 20 nM, demonstrating significant potency in reversing kappa agonist-induced effects in vivo .
  • Vasopressin V1A Receptor : The compound has shown high affinity and selectivity as an antagonist for this receptor, indicating its potential role in managing conditions related to vasopressin signaling .

Biological Activity and Applications

The biological activity of this compound has been explored in various studies:

  • Neurological Effects : The compound's ability to modulate opioid receptors suggests its potential in treating pain and other neurological disorders.
  • Therapeutic Potential : Its selective antagonism at the kappa opioid receptor may offer therapeutic benefits without the central nervous system exposure associated with other opioid medications .
  • Receptor Binding Studies : As a ligand, it serves as a valuable tool for studying receptor interactions and could aid in the development of new pharmacological agents targeting similar pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameStructureNotable Features
N-{6-azabicyclo[3.2.1]octan-3-yl}-1-bromomethanesulfonamideC_{13}H_{21}N_{5}Contains a bromine substituent; different bicyclic framework
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamideC_{15}H_{20}N_{2}OMethyl substitution at position 8; similar core structure
N-cyclopropyl-N-methylbenzamideC_{11}H_{13}NLacks bicyclic structure; simpler aromatic system

This table illustrates the distinct pharmacological properties attributed to the bicyclic framework of this compound, which may not be present in simpler or differently substituted analogs.

Case Studies and Research Findings

Several studies have provided insights into the therapeutic applications and biological mechanisms of this compound:

  • High Throughput Screening : Initial screenings identified potent kappa opioid receptor antagonists derived from modifications of the azabicyclo scaffold, emphasizing their potential in pain management therapies .
  • In Vivo Studies : Research demonstrated that certain analogs could effectively reverse kappa agonist-induced diuresis in rat models, showcasing their practical applications in pharmacotherapy .
  • Vasopressin Receptor Antagonism : The discovery of high-affinity antagonists for the vasopressin V1A receptor from this class further supports the compound's relevance in treating disorders linked to vasopressin dysregulation .

Q & A

Q. What synthetic strategies are recommended for enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold in this compound?

The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane core can be achieved via asymmetric 1,3-dipolar cycloadditions using a dual catalytic system. A rhodium(II) complex combined with a chiral Lewis acid (e.g., binaphthol-derived catalysts) ensures high diastereo- and enantioselectivity (>90% ee). Key parameters include solvent polarity (e.g., dichloromethane), temperature (−20°C to room temperature), and stoichiometric control of dipolarophiles like cyclic azomethine ylides .

Q. How can structural purity and stereochemistry be validated post-synthesis?

Use NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and stereochemistry, particularly focusing on the bicyclic scaffold's proton coupling patterns. Chiral HPLC or polarimetry is recommended for enantiopurity assessment. For crystalline derivatives, X-ray crystallography provides unambiguous stereochemical confirmation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Receptor binding assays : Radioligand displacement studies (e.g., σ receptors, dopamine transporters) using HEK-293 cells expressing human receptors.
  • Enzyme inhibition : Fluorescence-based assays for acetylcholinesterase or monoamine oxidases.
  • Cytotoxicity : MTT assays in neuronal (e.g., SH-SY5Y) or cancer cell lines (e.g., HeLa) at concentrations ≤10 µM .

Advanced Research Questions

Q. How can structural modifications optimize pharmacokinetic properties without compromising target affinity?

  • Bioisosteric replacement : Substitute the benzamide group with heteroaromatic rings (e.g., pyridine, isoxazole) to enhance solubility and metabolic stability .
  • Side chain engineering : Introduce polar groups (e.g., hydroxyl, sulfonyl) at the 8-position to improve blood-brain barrier permeability. Molecular dynamics simulations can predict binding pocket compatibility .

Q. What experimental approaches resolve contradictions in receptor selectivity profiles across similar analogs?

  • Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., methyl vs. benzyl at the 8-position) and test in parallel assays.
  • Cryo-EM or co-crystallization : Resolve target-ligand interactions at atomic resolution to identify key binding residues. For example, tropane derivatives show divergent σ-1 vs. σ-2 receptor selectivity due to minor steric clashes in the ligand-binding domain .

Q. How can metabolic stability be assessed and improved during preclinical development?

  • Liver microsome assays : Incubate compounds with human/rat microsomes and quantify parent compound depletion via LC-MS.
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect oxidative (e.g., N-demethylation) or conjugative metabolites.
  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated degradation .

Q. What computational tools predict off-target effects of bicyclic amide derivatives?

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to screen against the ChEMBL database for off-target kinases or GPCRs.
  • Machine learning models : Train on datasets like PubChem BioActivity to predict hERG channel inhibition or phospholipidosis risk .

Methodological Considerations

Q. How should reaction conditions be optimized for scaled-up synthesis?

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cycloadditions).
  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent (e.g., toluene vs. THF) to identify robust conditions.
  • Purification : Use silica gel chromatography or recrystallization (e.g., ethanol/water mixtures) for ≥95% purity .

Q. What strategies mitigate racemization during amide bond formation?

  • Coupling reagents : Use HATU or PyBOP instead of EDCl/HOBt to reduce reaction time and racemization.
  • Low-temperature conditions : Perform couplings at 0–4°C in anhydrous DMF.
  • Chiral auxiliaries : Temporarily introduce a removable chiral group (e.g., Evans oxazolidinone) to stabilize stereochemistry .

Q. How are in vivo efficacy studies designed for neuropharmacological applications?

  • Animal models : Use rodent models of depression (e.g., forced swim test) or neuropathic pain (e.g., chronic constriction injury).
  • Dosing : Administer 10–30 mg/kg intraperitoneally, with pharmacokinetic sampling at 0.5, 2, 6, and 24 hours.
  • Biomarkers : Quantify neurotransmitter levels (e.g., serotonin, dopamine) in cerebrospinal fluid via microdialysis .

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